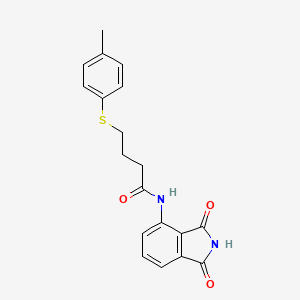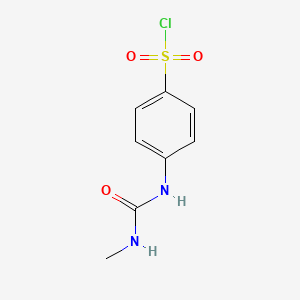
4-(3-Methyl-ureido)-benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3-Methyl-ureido)-benzenesulfonyl chloride” is a derivative of benzenesulfonyl chloride, with a 3-methyl-ureido group attached to the 4th position of the benzene ring. Ureido groups are common in medicinal chemistry and are found in many biologically active compounds . Benzenesulfonyl chloride is a sulfonyl chloride compound featuring a benzene ring. Sulfonyl chlorides are reactive chemical compounds that can be used in a variety of chemical reactions, particularly in the synthesis of sulfonamides and sulfonate esters .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring substituted with a sulfonyl chloride group and a 3-methyl-ureido group. The exact structure would depend on the specific locations of these substituents on the benzene ring .Chemical Reactions Analysis
As a sulfonyl chloride, this compound would be expected to undergo reactions typical of this class of compounds. This could include substitution reactions with amines or alcohols to give sulfonamides or sulfonate esters, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl chloride and ureido groups could impact its solubility in various solvents .Applications De Recherche Scientifique
Amine-induced Lossen Rearrangements
Research by VanVerst, Bell, and Bauer (1979) investigated amine-induced Lossen rearrangements using benzenesulfonyl chloride derivatives. They demonstrated the transformation of these compounds into various 1,2-bis(ureido)ethanes and 1-curboxamido-2-imidazolidones, highlighting the chemical versatility and potential for various synthetic applications (VanVerst, Bell, & Bauer, 1979).
Carbonic Anhydrase Inhibitors
In 2019, Lolak et al. synthesized novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties. These compounds, including variants of 4-(3-(4,6-dichloro-1,3,5-triazin-2-yl)ureido)benzensulfonamide, were tested as inhibitors of human carbonic anhydrase isoforms, showing high activity and selectivity, particularly for tumor-associated isoforms. This suggests their potential in cancer research and treatment (Lolak et al., 2019).
Anticancer Activity
Karakuş et al. (2018) studied the anticancer activity of various 4-[(3-substituted)ureido] benzenesulfonamide derivatives. They identified compounds with marked activity against specific cancer cell lines, highlighting the therapeutic potential of such molecules in cancer treatment (Karakuş et al., 2018).
Crystal and Molecular-Electronic Structure Analysis
Rublova et al. (2017) synthesized and analyzed the crystal and molecular-electronic structure of isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. Their research provides insights into the structural properties of these compounds, which is crucial for understanding their reactivity and potential applications in various fields (Rublova et al., 2017).
Inhibitory Activity Against Carbonic Anhydrase
Pacchiano et al. (2010) researched 4-substituted-ureido benzenesulfonamides, observing their inhibitory activity against carbonic anhydrase II. They discovered the diversity in the inhibitory range of these derivatives due to their interaction with different hydrophobic pockets of the enzyme, which is significant for the development of enzyme inhibitors (Pacchiano et al., 2010).
Antimetastatic Activity in Breast Cancer
Pacchiano et al. (2011) also synthesized a series of ureido-substituted benzenesulfonamides that showed potent inhibition of carbonic anhydrases, particularly those associated with tumors. One compound significantly inhibited the formation of metastases in breast cancer models, indicating its potential as an antimetastatic drug (Pacchiano et al., 2011).
Friedel-Crafts Sulfonylation
Nara, Harjani, and Salunkhe (2001) utilized ionic liquids as a medium for Friedel-Crafts sulfonylation reactions involving benzenesulfonyl chlorides. This study contributes to the understanding of green chemistry approaches and their application in synthetic chemistry (Nara, Harjani, & Salunkhe, 2001).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(methylcarbamoylamino)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c1-10-8(12)11-6-2-4-7(5-3-6)15(9,13)14/h2-5H,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVKUNSZASYBOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
677326-97-5 |
Source


|
| Record name | 4-(3-METHYL-UREIDO)-BENZENESULFONYL CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

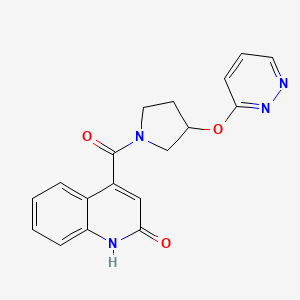

![N-(2,5-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2473100.png)
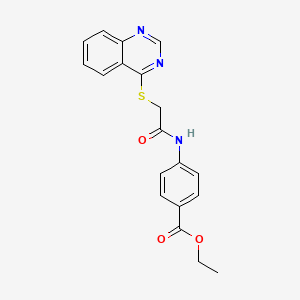
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzofuran-2-carboxamide](/img/structure/B2473104.png)

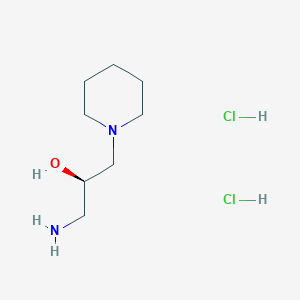
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3,3-dimethylbutanamide](/img/structure/B2473111.png)
![2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2473112.png)

![3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2473115.png)

![6-Acetyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2473118.png)
